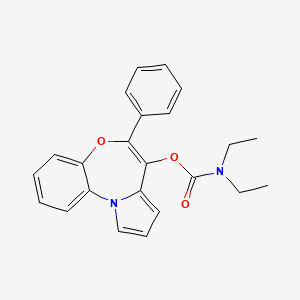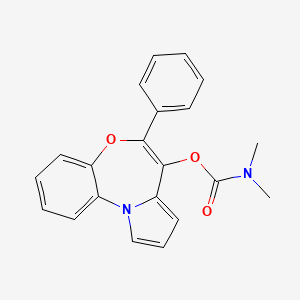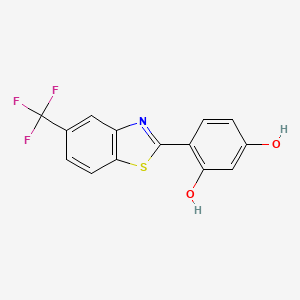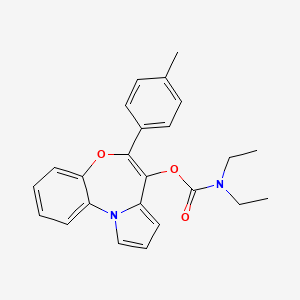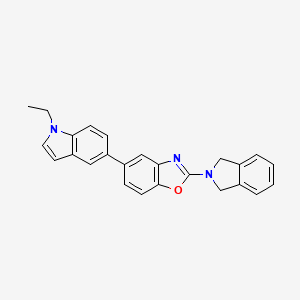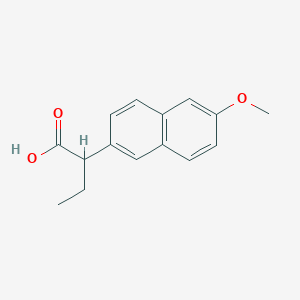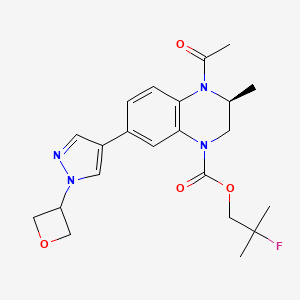![molecular formula C22H20F4N4O3 B10833175 7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclic pyrimidine derivative 2 is a compound characterized by its unique bicyclic structure, which consists of two fused pyrimidine rings. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The bicyclic structure of this compound enhances its stability and reactivity, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclic pyrimidine derivative 2 typically involves the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Chalcones, which are starting materials, are synthesized via the Claisen–Schmidt condensation of appropriately substituted ketones and aldehydes in the presence of aqueous potassium hydroxide 40% w/v in ethanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of bicyclic pyrimidine derivative 2 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Bicyclic pyrimidine derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Bicyclic pyrimidine derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of bicyclic pyrimidine derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
- Pyrimido[4,5-d]pyrimidine
- Pyrimido[5,4-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
Comparison: Bicyclic pyrimidine derivative 2 is unique due to its specific bicyclic structure, which enhances its stability and reactivity compared to other similar compounds. While other pyrimidine derivatives also exhibit biological activities, the bicyclic structure of this compound provides additional benefits, such as improved binding affinity to molecular targets and increased resistance to metabolic degradation .
Properties
Molecular Formula |
C22H20F4N4O3 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
7-[[3-fluoro-4-[5-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1,2,2-trimethyl-3H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C22H20F4N4O3/c1-21(2)12-30-19(29(21)3)8-18(28-20(30)31)32-11-13-4-5-17(16(23)6-13)33-15-7-14(9-27-10-15)22(24,25)26/h4-10H,11-12H2,1-3H3 |
InChI Key |
PPKNPJKYLRQSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=CC(=C4)C(F)(F)F)F)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


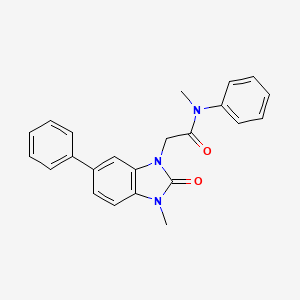
![Benzo[d]oxazol-2(3H)-one derivative 2](/img/structure/B10833094.png)

![(2-Fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833104.png)
